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Compound of Interest

Compound Name: Labuxtinib

Cat. No.: B8432871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Publicly available information indicates that Labuxtinib is the proposed

International Nonproprietary Name (INN) for the compound THB335, developed by Third

Harmonic Bio. This document synthesizes the available technical data on THB335 to elaborate

on the potential role of Labuxtinib as a therapeutic agent.

Executive Summary
Labuxtinib (THB335) is a potent, selective, and orally administered small molecule inhibitor of

the tyrosine kinase receptor KIT. While initially described as an antineoplastic agent, its clinical

development has primarily focused on mast cell-mediated inflammatory diseases, such as

chronic spontaneous urticaria (CSU). The inhibition of KIT is a clinically validated antineoplastic

strategy in specific malignancies where KIT signaling is a key driver of tumor growth and

survival. This technical guide provides a comprehensive overview of Labuxtinib's mechanism

of action, preclinical rationale, and available clinical data, contextualizing its function as a KIT

inhibitor with potential applications in oncology.

Introduction: The Role of KIT in Cellular Signaling
The proto-oncogene c-Kit encodes for the receptor tyrosine kinase KIT, a member of the

platelet-derived growth factor receptor (PDGFR) family. Upon binding to its ligand, stem cell

factor (SCF), KIT dimerizes, leading to autophosphorylation of tyrosine residues within its

intracellular domain. This activation initiates a cascade of downstream signaling pathways,
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including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways, which are crucial for

cell proliferation, survival, differentiation, and migration. In the context of oncology, activating

mutations in the KIT gene are well-established drivers in various cancers, most notably

gastrointestinal stromal tumors (GIST), as well as in some cases of melanoma, acute myeloid

leukemia (AML), and mast cell leukemia.

Labuxtinib (THB335): Preclinical Profile
Labuxtinib was developed as a next-generation KIT inhibitor following the discontinuation of a

first-generation compound, THB001, due to hepatotoxicity.

Pharmacological Attributes:

Potency: Labuxtinib demonstrates nanomolar potency against wild-type KIT.

Selectivity: It exhibits a high degree of selectivity for KIT over other closely related kinases,

such as PDGFR and colony-stimulating factor 1 receptor (CSF1R), as confirmed in

biochemical and cell-line viability assays. This high selectivity is intended to minimize off-

target toxicities.

Metabolic Profile: Structural modifications in Labuxtinib were designed to mitigate the risk of

hepatotoxicity observed with its predecessor by avoiding the formation of reactive

metabolites.

While specific preclinical data in cancer models for Labuxtinib are not publicly available, the

rationale for its potential as an antineoplastic agent is based on its potent and selective

inhibition of the KIT signaling pathway, a key oncogenic driver in certain cancers.

Mechanism of Action
Labuxtinib functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain

of KIT. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the

receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads

to the suppression of cell proliferation and the induction of apoptosis in cells dependent on KIT

signaling.
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Caption: Mechanism of action of Labuxtinib on the KIT signaling pathway.

Clinical Development and Data
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As of late 2025, the clinical development of Labuxtinib has been in the context of inflammatory

diseases. A Phase 1 single and multiple ascending dose (SAD/MAD) study in healthy

volunteers has been completed. The company, Third Harmonic Bio, has since announced a

plan of liquidation and is seeking to sell the THB335 asset.

Experimental Protocol: Phase 1 Clinical Trial
The Phase 1 trial was a randomized, double-blind, placebo-controlled study designed to

evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of

Labuxtinib in healthy adult volunteers.
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(21mg, 41mg, 82mg, 100mg, 164mg, 205mg QD)
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Caption: Workflow of the Phase 1 SAD/MAD clinical trial for Labuxtinib.
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Quantitative Data Summary
The following tables summarize the key quantitative findings from the Phase 1 clinical trial of

Labuxtinib.

Table 1: Pharmacokinetic Parameters of Labuxtinib

Parameter Value Note

Half-life (T½) ~40 hours
Supports once-daily (QD)
dosing.[1][2]

Dose Proportionality
Dose-dependent increases in

exposure

Observed across all SAD and

MAD cohorts.[3]

| Food Effect | Mild positive food effect observed | Evaluated at the 21mg dose level.[3] |

Table 2: Pharmacodynamic Effects of Labuxtinib (14-Day MAD Cohorts)

Dose Level (QD)
Mean Reduction in Serum
Tryptase from Baseline
(Day 15)

Note

21mg - 205mg 13% to 84%
Dose-dependent
reductions observed.[3][4]

41mg, 82mg, 164mg
Reached levels with potential

clinical benefit for CSU

Trough plasma exposures

exceeded the KIT IC90.[3]

| 100mg | 85% | Mean plasma trough exposures exceeded the KIT IC90 by over six-fold. |

Table 3: Safety and Tolerability of Labuxtinib (14-Day MAD Cohorts)
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Adverse Event Incidence Severity Note

Transaminase

Elevations

Isolated,
asymptomatic
cases

-
Not deemed to be
drug-related.[1]

Hair Color Change Observed Mild

Consistent with KIT

biology and resolved

post-treatment.

Hemoglobin

Reduction
Observed Mild to Moderate

Consistent with KIT

biology and resolved

post-treatment.

| Neutrophil Reduction | Observed | Mild to Moderate | Consistent with KIT biology and resolved

post-treatment. |

Labuxtinib's Role as a Potential Antineoplastic
Agent
Although the clinical investigation of Labuxtinib has been for inflammatory conditions, its

mechanism as a potent and selective KIT inhibitor provides a strong rationale for its potential

use as an antineoplastic agent in specific oncological indications.

KIT as an Oncogenic Driver:

Gastrointestinal Stromal Tumors (GIST): Approximately 80% of GISTs harbor activating

mutations in the KIT gene, making KIT inhibition a cornerstone of therapy.

Melanoma: A subset of melanomas, particularly those arising from mucosal, acral, or

chronically sun-damaged skin, carry KIT mutations and can respond to KIT inhibitors.

Acute Myeloid Leukemia (AML): KIT mutations are found in a significant portion of core-

binding factor AML cases and are associated with a higher risk of relapse.

Systemic Mastocytosis: This is a clonal mast cell neoplasm often driven by KIT mutations,

most commonly D816V.
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The high selectivity of Labuxtinib for KIT could offer a favorable therapeutic window,

potentially minimizing off-target effects that can be dose-limiting with less selective tyrosine

kinase inhibitors. If developed for oncology, its efficacy would be contingent on the specific KIT

mutation profile of the tumor, as different mutations can confer varying degrees of sensitivity to

KIT inhibitors.

Conclusion
Labuxtinib (THB335) is a potent and selective next-generation oral KIT inhibitor with a well-

defined mechanism of action and a favorable pharmacokinetic profile for once-daily dosing.

While its clinical development to date has focused on mast cell-driven inflammatory diseases,

its fundamental pharmacology as a KIT inhibitor provides a strong scientific basis for its

potential role as an antineoplastic agent in cancers where KIT signaling is a primary oncogenic

driver. Further preclinical studies in relevant cancer models and clinical trials in patient

populations with KIT-mutant tumors would be necessary to fully elucidate its therapeutic

potential in oncology. The future development of Labuxtinib will depend on the outcome of the

sale of the asset by Third Harmonic Bio.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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